3-Amino-3-(3-methoxyphenyl)butanoic acid
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Overview
Description
3-Amino-3-(3-methoxyphenyl)butanoic acid is an organic compound with a unique structure that includes an amino group, a methoxyphenyl group, and a butanoic acid backbone
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize this compound involves the amination of 3-(3-methoxyphenyl)butanoic acid using ammonia or an amine source under suitable conditions.
Ullmann Type Arylation: Another method involves the Ullmann type arylation reaction, where an aryl halide reacts with an amino acid derivative to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.
Reduction: The compound can also be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involving the methoxy group or the amino group can lead to various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Amines.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and methoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3-Aminobutanoic acid: Similar structure but lacks the methoxyphenyl group.
3-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the amino group.
4-Amino-3-methoxybenzoic acid: Similar functional groups but different backbone structure.
Uniqueness: 3-Amino-3-(3-methoxyphenyl)butanoic acid is unique due to the combination of its amino group, methoxyphenyl group, and butanoic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-3-(3-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,7-10(13)14)8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPMPGOLDLWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC(=CC=C1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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